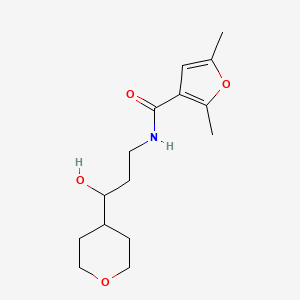

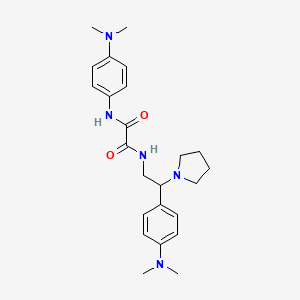

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2,5-dimethylfuran-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-component reactions that can yield a variety of structurally diverse molecules. For instance, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides is achieved through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids such as ZnI2 and FeCl3 . This process suggests the formation of an aryl-zinc (II) σ-bond and its α-addition to isocyanide, which is a key step in the synthesis of these compounds .

Molecular Structure Analysis

The molecular structures of synthesized compounds are crucial for understanding their potential biological activities. For example, the structure of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives synthesized using TBTU and NMM indicates that the presence of a 3-hydroxy group and a 6-methyl group on the pyranone ring could be significant for antimicrobial activity . The specific substitution pattern on the pyranone ring, as seen in compound 8c, appears to enhance antibacterial and antifungal properties .

Chemical Reactions Analysis

Chemical reactions involving carboxamides often lead to the formation of various biologically active compounds. The reaction of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with benzylthiol or thiophenols results in the formation of 7-benzyl(aryl)sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, which could have potential applications in medicinal chemistry . Similarly, the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines leads to the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides with evaluated insecticidal and fungicidal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives are influenced by their molecular structure. For instance, the presence of different substituents on the N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides affects their ability to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidases, which are important for their potential as medicinal compounds . The antimicrobial activities of the 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives are determined by their minimum inhibitory concentration (MIC) values against various bacterial and fungal strains, indicating their potential as antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Practical Synthesis and Biological Applications

- The compound's structural motif is part of a broader class of compounds that have been synthesized for various applications, including as antagonists in medicinal chemistry. For instance, a practical method was developed for synthesizing an orally active CCR5 antagonist, indicating the relevance of similar structures in drug development (Ikemoto et al., 2005).

Antimicrobial Activity

- Derivatives related to the compound of interest have demonstrated antimicrobial activities. A study described the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with significant antimicrobial properties against various bacteria and fungi, highlighting the potential of such compounds in addressing microbial resistance (Aytemir et al., 2003).

Heterocyclic Synthesis

- The compound's framework is integral to the synthesis of heterocyclic compounds, which are pivotal in the development of pharmaceuticals and agrochemicals. Research on the synthesis of novel 1,2,4-oxadiazole heterocyclic compounds containing 2-H-pyranopyridine-2-one moieties revealed the utility of similar structures in creating compounds with potential hypertensive activity (Kumar & Mashelker, 2007).

Insecticidal Activity

- Compounds analogous to "N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2,5-dimethylfuran-3-carboxamide" have been explored for their insecticidal properties. A study on the design and synthesis of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties demonstrated high insecticidal activity against cotton bollworm, pointing to the potential agricultural applications of such compounds (Song et al., 2012).

Eigenschaften

IUPAC Name |

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-10-9-13(11(2)20-10)15(18)16-6-3-14(17)12-4-7-19-8-5-12/h9,12,14,17H,3-8H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMVCDVYKHUEAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC(C2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2,5-dimethylfuran-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)

![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)

![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)

![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2504117.png)